molecular formula C24H24N2O6S B2542796 6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-35-2

6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2542796
CAS No.: 864926-35-2
M. Wt: 468.52
InChI Key: IHRMTBLYTUBELT-UHFFFAOYSA-N
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Description

6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a useful research compound. Its molecular formula is C24H24N2O6S and its molecular weight is 468.52. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

Studies on related compounds have focused on the synthesis of complex heterocyclic systems, highlighting methodologies that could be applicable to the synthesis of "6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate." For example, research by Bakhite, Al‐Sehemi, and Yamada (2005) describes the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines from related starting materials, demonstrating the potential for creating complex heterocycles that could include the compound (Bakhite, Al‐Sehemi, & Yamada, 2005).

Structural and Molecular Analysis

Further, the synthesis and structural elucidation of similar compounds are critical in understanding their chemical properties and potential applications. For instance, Çolak et al. (2021) detailed the synthesis, characterization, and analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, providing insights into the molecular structure and behavior of such compounds through X-ray and DFT analyses (Çolak, Karayel, Buldurun, & Turan, 2021).

Potential Applications in Medicinal Chemistry

Though not directly related to "this compound," studies on structurally similar compounds indicate potential applications in medicinal chemistry. For example, Queiroz et al. (2011) explored the synthesis and evaluation of tumor cell growth inhibition by methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, suggesting that related compounds could have bioactive properties worth investigating (Queiroz, Calhelha, Vale-Silva, Pinto, Almeida, & Vasconcelos, 2011).

Mechanism of Action

If this compound is biologically active, its mechanism of action would depend on how it interacts with biological molecules. This could involve binding to a specific protein, altering a biochemical pathway, or interacting with cell membranes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would involve assessing its toxicity, flammability, and environmental impact .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, or investigating its mechanism of action in more detail .

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-4-32-24(29)26-10-9-16-19(13-26)33-22(20(16)23(28)31-3)25-21(27)17-11-14-7-5-6-8-15(14)12-18(17)30-2/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRMTBLYTUBELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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